REACTION_CXSMILES
|
[H-].[Na+].[NH:3]1[CH:7]=[CH:6][N:5]=[CH:4]1.Cl[CH2:9][CH2:10][O:11][C:12]1[CH:20]=[CH:19][C:15]([C:16]([NH2:18])=[O:17])=[CH:14][CH:13]=1>CN(C)C=O>[C:16]([C:15]1[CH:19]=[CH:20][C:12]([O:11][CH2:10][CH2:9][N:3]2[CH:7]=[CH:6][N:5]=[CH:4]2)=[CH:13][CH:14]=1)(=[O:17])[NH2:18] |f:0.1|
|
Name
|
|
Quantity
|
14.4 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
20.4 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
ClCCOC1=CC=C(C(=O)N)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
a stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the initial vigorous reaction
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for a further 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated at 100° C. for 5.5 hours
|
Duration
|
5.5 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
ADDITION
|
Details
|
the residue was poured into water
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted several times with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined chloroform extracts were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
ADDITION
|
Details
|
a mixture of oil and solid
|
Type
|
CUSTOM
|
Details
|
The mixture was triturated with ether
|
Type
|
CUSTOM
|
Details
|
the solid was collected
|
Type
|
CUSTOM
|
Details
|
crystallised from a mixture of methanol and ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
C(N)(=O)C1=CC=C(OCCN2C=NC=C2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 50.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |